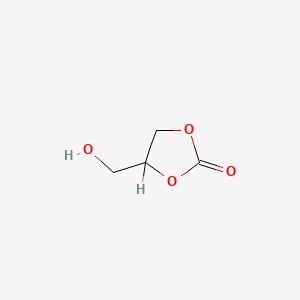

4-(Hydroxymethyl)-1,3-dioxolan-2-one

Description

The exact mass of the compound 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-(hydroxymethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGYULNQJPJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862477 | |

| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-40-8 | |

| Record name | Glycerol carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethyl dioxolanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 931-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxymethyl-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYL DIOXOLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15K4UUJ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-1,3-dioxolan-2-one (CAS 931-40-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate, is a versatile and environmentally friendly chemical compound with the CAS number 931-40-8. As a derivative of glycerol, a byproduct of biodiesel production, it is a key platform chemical in sustainable chemistry. This technical guide provides a comprehensive overview of its core properties, synthesis, purification, and applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors. Detailed experimental protocols and spectral data are included to support research and development activities.

Core Properties

Glycerol carbonate is a clear, colorless to light yellow, viscous liquid.[1] It is characterized by its high boiling point, low vapor pressure, and excellent solubility in water and polar organic solvents. These properties make it an attractive green solvent and a valuable intermediate in various chemical syntheses.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1 for easy reference.

| Property | Value | References |

| Molecular Formula | C₄H₆O₄ | [1] |

| Molecular Weight | 118.09 g/mol | [1] |

| Appearance | Clear, colorless to light yellow viscous liquid | [1] |

| Density | 1.4 g/mL at 25 °C | [2] |

| Boiling Point | 137-140 °C at 0.5 mmHg | [2] |

| Melting Point | -69 °C | [3] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Refractive Index | n20/D 1.469 | [2] |

| Solubility | Soluble in water | [3] |

| Vapor Pressure | 0.0±1.8 mmHg at 25°C (Predicted) | [4] |

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): A representative ¹H NMR spectrum of this compound is available for review.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A representative ¹³C NMR spectrum of glycerol carbonate is available for review.[6]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of glycerol carbonate shows a characteristic strong absorption band for the C=O of the cyclic carbonate at approximately 1790 cm⁻¹.[7]

-

Mass Spectrometry (MS): The mass spectrum of glycerol carbonate shows fragmentation patterns corresponding to its molecular structure.[8][9] The molecular ion peak [M]+ would be observed at m/z 118.

Synthesis and Purification

Several synthetic routes to this compound have been developed, with a focus on green and sustainable methodologies. The most common methods involve the carbonylation of glycerol using various reagents.

Synthesis via Transesterification with Dimethyl Carbonate (DMC)

This is one of the most widely used and environmentally friendly methods for producing glycerol carbonate.[10]

-

Reaction Setup: To a 250 mL three-neck flask equipped with a condenser, a temperature sensor, and a mechanical stirrer, add 15.3 g (0.167 mol) of glycerol, 45 g (0.5 mol) of dimethyl carbonate (DMC), and 0.053 g (5 x 10⁻⁴ mol) of anhydrous sodium carbonate (Na₂CO₃) as a catalyst.[10]

-

Reaction: The reaction mixture is stirred and heated to reflux at approximately 75°C.[10]

-

Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) until the conversion of glycerol reaches a satisfactory level (e.g., >98% after 2 hours).[10]

-

Work-up: After cooling the reaction mixture to room temperature, the solid catalyst is removed by filtration.[10]

-

Purification: The excess dimethyl carbonate and the methanol (B129727) byproduct are removed by distillation under atmospheric pressure.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 931-40-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Optimization of Glycerol Carbonate from Crude Glycerol Using Sodium Carbonate (Na2CO3) as a Heterogeneous Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of glycerol carbonate

For Researchers, Scientists, and Drug Development Professionals

Glycerol (B35011) carbonate (GC), systematically named 4-(hydroxymethyl)-1,3-dioxolan-2-one, is a versatile and promising chemical compound derived from renewable resources.[1] As a derivative of glycerol, a major byproduct of biodiesel production, glycerol carbonate has garnered significant interest for its wide range of applications, including as a green solvent, a chemical intermediate for polymer synthesis, and in cosmetic and pharmaceutical formulations.[2][3] Its unique molecular structure, featuring both a hydroxyl group and a cyclic carbonate, imparts a desirable combination of physical and chemical properties.[2] This technical guide provides an in-depth overview of the core physical and chemical characteristics of glycerol carbonate, complete with quantitative data, experimental methodologies, and visual representations of its key chemical pathways.

Physical Properties

Glycerol carbonate is a clear, colorless to light yellow, viscous liquid with a mild odor.[1][4] It is non-flammable, non-toxic, and readily biodegradable, positioning it as an environmentally friendly alternative in many applications.[1][2] A summary of its key physical properties is presented in the tables below.

General and Thermal Properties

| Property | Value | Conditions |

| Molecular Formula | C4H6O4 | |

| Molar Mass | 118.088 g·mol−1 | |

| Melting Point | -69 °C | |

| -60 °C | at 1013 hPa | |

| Boiling Point | 353.9 °C | |

| 239 °C | at 102.1 kPa | |

| 160 °C | at 0.11 kPa | |

| 137-140 °C | at 0.5 - 0.7 hPa | |

| 110-115 °C | at 0.1 mmHg | |

| Flash Point | >204°C | |

| 190 °C | ||

| 149.5 °C | at 101.3 kPa | |

| 110 °C | Closed cup | |

| Decomposition Temperature | Initial decomposition as high as 200 °C | |

| Autoignition Temperature | 404°C | at 1013 hPa |

References:[1][2][3][4][5][6][7]

Density and Viscosity

| Property | Value | Temperature |

| Density | 1.4 g/mL | 25 °C |

| 1.40 g·cm−3 | 25 °C | |

| 1.41 g·cm−3 | 20 °C | |

| Viscosity | 85.4 cP | 25 °C |

| 82.706 cSt | 20 °C |

Solubility and Optical Properties

| Property | Value | Details |

| Solubility in Water | Miscible | |

| Solubility in Organic Solvents | Miscible in polar solvents like alcohols and tetrahydrofuran. | |

| Refractive Index (nD) | 1.469 | 20 °C |

| 1.4570 – 1.4610 | 20 °C | |

| Vapor Pressure | 0.93 Pa | 25 °C |

| 0.29 Pa | 57.05 °C |

Chemical Properties and Reactivity

The chemical behavior of glycerol carbonate is dictated by its two primary functional groups: the secondary hydroxyl group and the cyclic carbonate ring. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.[2]

Key Chemical Reactions

Glycerol carbonate can undergo a variety of reactions, including:

-

Transesterification: It can react with alcohols, for example, to form other carbonates. The transesterification of glycerol with dimethyl carbonate (DMC) is a common and efficient method for synthesizing glycerol carbonate itself.[2][10]

-

Polymerization: The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters, or it can be incorporated into polyester (B1180765) and polyurethane chains.[4]

-

Alkylation: It can be used as an alkylating agent for phenolics to produce β-aryloxy alcohols.[11]

-

Conversion to Epichlorohydrin: Through a multi-step process, glycerol carbonate can be converted to epichlorohydrin, a key component in the production of epoxy resins.[1]

-

Decomposition: At high temperatures, glycerol carbonate primarily decomposes into carbon dioxide and 3-hydroxypropanal.[1][12] Theoretical studies suggest that the decomposition can proceed through different pathways, leading to products such as 3-hydroxypropanal, glycidol, or 4-methylene-1,3-dioxolan-2-one.[12]

Synthesis of Glycerol Carbonate

Several synthetic routes to glycerol carbonate have been developed, with a focus on green and sustainable processes. The primary methods include:

-

Transesterification of Glycerol with Organic Carbonates: This is one of the most studied and efficient methods, often using dimethyl carbonate (DMC) or diethyl carbonate (DEC) in the presence of a basic catalyst.[2][10]

-

Carbonylation of Glycerol with Urea: This route is attractive due to the low cost and availability of urea. The reaction is typically carried out under moderate conditions with heterogeneous catalysts.[2][10]

-

Direct Carbonylation of Glycerol with Carbon Dioxide (CO2): While being the most atom-economical route, this reaction is thermodynamically challenging and often requires high pressure and temperature, along with a dehydrating agent to shift the equilibrium.[1][2][13]

-

Reaction of Glycerol with Phosgene: This is a historical method that is now largely avoided due to the high toxicity of phosgene.[14]

Caption: Major synthetic routes to glycerol carbonate.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of glycerol carbonate are crucial for reproducible research. Below are representative methodologies cited in the literature.

Synthesis of Glycerol Carbonate via Transesterification with Dimethyl Carbonate

Objective: To synthesize glycerol carbonate from glycerol and dimethyl carbonate using a basic catalyst.

Materials:

-

Glycerol

-

Dimethyl carbonate (DMC)

-

Sodium carbonate (Na2CO3) (catalyst)

-

Three-neck flask (250 mL)

-

Condenser

-

Temperature sensor

-

Mechanical stirring system

-

Buchner funnel and filter paper

-

Distillation apparatus

Procedure:

-

Charge a 250 mL three-neck flask with 45 g (0.5 mol) of dimethyl carbonate, 15.3 g (0.167 mol) of glycerol, and 0.053 g (5 x 10⁻⁴ mol) of sodium carbonate.[2]

-

Equip the flask with a condenser, a temperature sensor, and a mechanical stirrer.[2]

-

Heat the mixture to reflux (approximately 75°C) with continuous stirring.[2]

-

Maintain the reflux for 2 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the conversion of glycerol.[2]

-

After the reaction is complete (glycerol conversion >98%), cool the reaction mixture to room temperature.[2]

-

Remove the catalyst by filtration using a Buchner funnel.[2]

-

Distill the filtrate under atmospheric pressure to remove the excess dimethyl carbonate and the methanol (B129727) byproduct.[2]

-

The remaining product is glycerol carbonate, which should be a colorless, viscous liquid.[2]

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To analyze the composition of the reaction mixture during the synthesis of glycerol carbonate.

Instrumentation:

-

HPLC system (e.g., Spectra System P 1500) with a refractometer detector (e.g., Varian Prostar Model 350 RI detector).[10]

-

Apolar column (e.g., Car-H).[10]

Chromatographic Conditions:

-

Eluent: 0.004 N aqueous solution of H2SO4.[10]

-

Flow Rate: 0.80 mL/min.[10]

-

Column Temperature: 35°C.[10]

-

Injection Volume: 20 µL.[10]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized glycerol carbonate.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz).

Sample Preparation:

-

Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl3).

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm) = 5.29 (t, 1H, OH), 4.82–4.77 (m, 1H, CH), 4.49 (dd, 1H, OCH₂), 4.29 (dd, 1H, OCH₂CH), 3.66 (ddd, 1H, CH₂OH), 3.49 (ddd, 1H, CH₂OH).[2]

Safety and Handling

Glycerol carbonate is generally considered to have low toxicity and is not classified as a hazardous substance.[4] However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and appropriate lab clothing to prevent skin and eye contact.[4]

-

Handling: Handle in a well-ventilated area. Avoid ingestion and inhalation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from direct sunlight.

Applications in Drug Development and Research

The favorable properties of glycerol carbonate make it an attractive excipient and solvent in pharmaceutical and cosmetic formulations.[1]

-

Solvent: Its high dielectric constant, low volatility, and miscibility with water and polar organic solvents make it an excellent green solvent.[1][9]

-

Humectant: It can be used as a humectant in personal care products.[1]

-

Drug Delivery: Its biocompatibility and biodegradability are advantageous for its potential use in drug delivery systems.

-

Chemical Intermediate: It serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.[2]

Caption: Logical relationships of glycerol carbonate's properties and applications.

References

- 1. Glycerol-1,2-carbonate - Wikipedia [en.wikipedia.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Glycerol carbonate as a versatile building block for tomorrow: synthesis, reactivity, properties and applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jcia-bigdr.jp [jcia-bigdr.jp]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of glycerol carbonate from glycerin with CaCO3 in a batch reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Topological investigation of the reaction mechanism of glycerol carbonate decomposition by bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09755A [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. encyclopedia.pub [encyclopedia.pub]

4-(Hydroxymethyl)-1,3-dioxolan-2-one molecular weight and formula

An In-depth Technical Guide to 4-(Hydroxymethyl)-1,3-dioxolan-2-one

This technical guide provides a comprehensive overview of this compound, a versatile chemical compound with applications in various scientific fields. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and structure.

Chemical Identity and Properties

This compound, also known as glycerol (B35011) carbonate or glyceryl carbonate, is a cyclic organic compound. Its chemical structure features a five-membered dioxolane ring with a hydroxymethyl substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H6O4[1][][3][4] |

| Molecular Weight | 118.09 g/mol [1][][3][4] |

| CAS Number | 931-40-8 |

| Density | 1.4 g/mL at 25 °C[5] |

| Boiling Point | 137-140 °C at 0.5 mmHg[5] |

| Flash Point | >110 °C (>230 °F) |

| Refractive Index | 1.469 at 20 °C[5] |

| InChI Key | JFMGYULNQJPJCY-UHFFFAOYSA-N |

| SMILES | OCC1COC(=O)O1[6] |

Chemical Structure

The structure of this compound is depicted in the following diagram, generated using the DOT language.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of potassium hydrogen carbonate and 1-chloro-2,3-epoxypropane.[5]

Materials:

-

Potassium hydrogen carbonate (KHCO3)

-

1-chloro-2,3-epoxypropane

Procedure:

-

A mixture of potassium hydrogen carbonate (10.0 g, 0.1 mol), 18-crown-6 (0.2 g, 0.76 mmol), and 1-chloro-2,3-epoxypropane (27.6 g, 0.3 mol) is prepared.

-

The mixture is stirred and heated at 80°C for 36 hours.

-

After cooling, the potassium salt is removed by filtration.

-

The organic layer is washed with water.

-

The final product is obtained by distillation at 152–160°C under a reduced pressure of 0.6–0.8 mmHg.

-

This procedure yields 4.83 g (41%) of this compound.[5]

Applications

This compound serves as a valuable building block in organic synthesis. It can be utilized in the synthesis of various compounds, including:

-

4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) through Williamson ether synthesis with 3-bromoprop-1-ene.[6]

-

Hyperbranched polyethers via copolymerization with cyclic carbonates containing phthalimide (B116566) moieties.[6]

-

(2-Oxo-1,3-dioxolan-4-yl)methyl benzeneacetate by reacting with phenylacetyl chloride.[6]

Furthermore, it finds use in methods for finishing metallic surfaces.[5]

References

- 1. (R)-4-(Hydroxymethyl)-1,3-dioxolan-2-one | C4H6O4 | CID 11819074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 931-40-8 [chemicalbook.com]

- 6. 羟甲基二氧杂戊环酮 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-1,3-dioxolan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(hydroxymethyl)-1,3-dioxolan-2-one, also known as glycerol (B35011) carbonate. Due to its versatile properties, including high polarity and biodegradability, glycerol carbonate is a compound of increasing interest in various applications, including as a green solvent and a building block for chemical synthesis.[1] Understanding its solubility in a range of organic solvents is crucial for its effective use in research, development, and industrial processes.

Qualitative Solubility of this compound

Based on available literature, this compound is a polar molecule, which dictates its solubility characteristics. It is widely reported to be completely soluble or miscible with water and other polar organic solvents.[2] The table below summarizes the qualitative solubility information gathered from various sources.

| Solvent Class | Specific Solvents | Qualitative Solubility | Citation(s) |

| Alcohols | Methanol, Ethanol | Miscible / Completely Soluble | [1][2] |

| Ethers | Tetrahydrofuran (THF) | Miscible | [1][2] |

| Ketones | 2-Butanone | Partially Soluble (in mixtures) | [3] |

| Esters | Ethyl Acetate | Partially Soluble (in mixtures) | [3] |

| Aromatic Hydrocarbons | Benzene | Partially Soluble (in mixtures) | [3] |

| Nitriles | Acetonitrile | Used as a reaction solvent | [1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Used as a reaction solvent | [1] |

Note: "Used as a reaction solvent" implies that this compound is sufficiently soluble for the reaction to proceed, but does not provide information on the exact solubility limit. "Partially Soluble (in mixtures)" is inferred from liquid-liquid equilibrium studies.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the following experimental protocol, which combines the isothermal saturation method with gravimetric analysis, is recommended. This method is robust for determining the solubility of a solid compound in a liquid solvent.

I. Principle

A saturated solution of this compound is prepared in the target organic solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams per 100 mL ( g/100 mL) or mole fraction.

II. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

-

Desiccator

III. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish with the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered. For volatile solvents, this can be done at a moderate temperature (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.

-

IV. Calculation of Solubility

-

Mass of solute (m_solute): (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility in g/100 g solvent: (m_solute / m_solvent) * 100

-

Solubility in g/100 mL solvent: (m_solute / Volume of solvent withdrawn) * 100

-

Mole fraction (χ_solute): (moles of solute) / (moles of solute + moles of solvent)

These calculations should be repeated for each solvent and at each desired temperature to generate a comprehensive solubility profile.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits favorable solubility in polar organic solvents, a characteristic that is advantageous for its use in various chemical applications. While precise quantitative data across a broad range of solvents and temperatures is not widely published, the experimental protocol detailed in this guide provides a reliable methodology for researchers and drug development professionals to determine these values in their own laboratories. Such data will be invaluable for process optimization, formulation development, and expanding the applications of this versatile and environmentally friendly compound.

References

Spectroscopic Profile of 4-(Hydroxymethyl)-1,3-dioxolan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Hydroxymethyl)-1,3-dioxolan-2-one, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Glycerol carbonate, Glycerine carbonate

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.82–4.77 | m | 1H | CH |

| 4.49 | dd | 1H | OCH₂ |

| 4.29 | dd | 1H | OCH₂CH |

| 3.66 | ddd | 1H | CH₂OH |

| 3.49 | ddd | 1H | CH₂OH |

| 5.29 | t | 1H | OH |

Data obtained in CDCl₃ at 400 MHz.[4] A representative ¹H NMR spectrum is available in the literature.[5][6]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (carbonate) |

| ~75 | CH |

| ~68 | OCH₂ |

| ~62 | CH₂OH |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3000-2850 | Medium | C-H stretch (alkane) |

| ~1800 | Strong | C=O stretch (cyclic carbonate) |

| 1300-1000 | Strong | C-O stretch (alcohol, ether, carbonate) |

Note: The exact peak positions and intensities can vary depending on the sampling method.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 118.0266 | [M]⁺ (Molecular ion) corresponding to C₄H₆O₄ |

The exact mass is a key parameter for formula determination.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or salt plates.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for small molecules include:

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is vaporized and separated by gas chromatography before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is dissolved in a suitable solvent and separated by liquid chromatography before entering the mass spectrometer.

-

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used for less volatile or thermally labile molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Synthesis of 4-(Hydroxymethyl)-1,3-dioxolan-2-one from Glycerol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of glycerol (B35011), a readily available byproduct of biodiesel production, into value-added chemicals is a critical aspect of sustainable chemistry. One such promising derivative is 4-(hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol carbonate. This versatile molecule serves as a green solvent, an intermediate in polymer synthesis, and a component in various industrial applications. This technical guide provides an in-depth overview of the primary synthetic routes for producing glycerol carbonate from glycerol, with a focus on experimental protocols, quantitative data analysis, and visual representations of reaction pathways and workflows. The three principal methods discussed are the reaction of glycerol with urea (B33335), transesterification with dimethyl carbonate (DMC), and direct carbonylation with carbon dioxide (CO₂).

Synthetic Routes and Reaction Mechanisms

The synthesis of this compound from glycerol can be achieved through several pathways, each with distinct advantages and challenges related to catalysts, reaction conditions, and byproducts.

Glycerolysis of Urea

The reaction of glycerol with urea is an attractive, non-toxic, and cost-effective method for glycerol carbonate synthesis.[1][2] This process involves the reaction of glycerol with urea in the presence of a catalyst, typically a Lewis acid or a metal oxide, to produce glycerol carbonate and ammonia (B1221849).[3] The reaction generally proceeds at temperatures between 130°C and 150°C under vacuum to facilitate the removal of the ammonia byproduct, which drives the reaction equilibrium towards the product.[4]

The proposed mechanism suggests that the reaction is initiated by the activation of urea and glycerol by the catalyst.[4][5] This is followed by a cyclization step to form a carbamate (B1207046) intermediate, which then eliminates ammonia to yield glycerol carbonate.[5]

Caption: Reaction pathway for glycerol carbonate synthesis from glycerol and urea.

Transesterification with Dimethyl Carbonate (DMC)

Transesterification of glycerol with dimethyl carbonate (DMC) is another widely employed method, valued for its high yields and selectivity under relatively mild conditions.[6][7] This reaction is typically catalyzed by basic catalysts such as alkali carbonates, metal oxides, or hydrotalcites.[6][8] The process involves the exchange of the methoxy (B1213986) group of DMC with the hydroxyl groups of glycerol, leading to the formation of glycerol carbonate and methanol (B129727) as a byproduct.

The reaction is reversible, and the removal of methanol is crucial to shift the equilibrium towards the formation of glycerol carbonate.[9] The reaction temperature is generally kept between 60°C and 90°C.[8][10]

Caption: Transesterification of glycerol with dimethyl carbonate.

Direct Carbonylation with Carbon Dioxide (CO₂)

The direct synthesis of glycerol carbonate from glycerol and carbon dioxide (CO₂) represents a highly atom-economical and green route, as it utilizes a greenhouse gas as a C1 source.[11][12] However, this reaction is thermodynamically limited, often resulting in low glycerol conversion.[11] To overcome this limitation, the reaction is typically carried out at elevated temperatures (100-180°C) and pressures (4-15 MPa) in the presence of a catalyst and a dehydrating agent to remove the water byproduct.[13][14][15]

Various catalysts have been investigated, including metal oxides, zeolites, and hydrotalcites.[11][13][16] The dehydrating agent, such as acetonitrile (B52724) or 2-cyanopyridine (B140075), plays a crucial role in driving the reaction forward.[11][13]

Caption: Direct carbonylation of glycerol with carbon dioxide.

Quantitative Data Summary

The efficiency of glycerol carbonate synthesis is highly dependent on the chosen route, catalyst, and reaction parameters. The following tables summarize key quantitative data from various studies.

Table 1: Synthesis of Glycerol Carbonate via Glycerolysis of Urea

| Catalyst | Glycerol:Urea Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | GC Yield (%) | GC Selectivity (%) | Reference |

| ZnO | 1:1 | 140 | 7 | - | 67 | - | [2] |

| ZnSO₄ | 1:1.1 | 140 | 4 | 80.33 | 75.81 | 94.37 | [4] |

| Zinc Monoglycerolate | 1:1.5 | 140 | - | 98 | 83 | - | [2] |

| Boiler Ash (BA 900) | - | - | - | ~90 | 84.3 | 90 | [6] |

| ZnAl Mixed Oxides | - | - | - | >95 | >90 | - | [6] |

Table 2: Synthesis of Glycerol Carbonate via Transesterification with DMC

| Catalyst | Glycerol:DMC Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | GC Yield (%) | GC Selectivity (%) | Reference |

| Na₂CO₃ | 1:3 | 75 | 2 | 98 | - | - | [6] |

| CaO (from eggshell) | 1:2.5 | 60 | 1.5 | 96 | - | - | [10] |

| Mg/Zr/Sr Mixed Oxide | - | 90 | 1.5 | >95 | ~90 | - | [17] |

| 5%Li/MCM-41 | 1:4.24 | 86 | 2.75 | - | 58.77 | - | [9][18] |

| NaOH/γ-Al₂O₃ | - | 78 | 1 | 98 | - | 99 | [19] |

| NaAlO₂ (nano) | - | Room Temp | - | - | 83 | - | [19] |

Table 3: Synthesis of Glycerol Carbonate via Direct Carbonylation with CO₂

| Catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Dehydrating Agent | Glycerol Conversion (%) | GC Yield (%) | GC Selectivity (%) | Reference |

| CuO/Al₂O₃ | 4.0 | 150 | 5 | 2-Cyanopyridine | 41.3 | 17.5 | 42.3 | [13] |

| Co/ETS-10 | 4.0 | 170 | 6 | Acetonitrile | 35.0 | 12.7 | - | [11] |

| La₂O₂CO₃–ZnO | - | - | - | Acetonitrile | - | - | - | [20] |

| ZIF-67 | - | 210 | 12 | Acetonitrile | 32 | 29 | 92 | [19] |

| CeO₂ nanorods | 4.0 | 150 | 5 | - | - | 78.9 | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Experimental Workflow

The synthesis of glycerol carbonate, regardless of the specific route, generally follows a consistent workflow.

Caption: General experimental workflow for glycerol carbonate synthesis.

Protocol 1: Synthesis using Zinc Sulfate (B86663) and Urea[4]

-

Materials: Glycerol, urea, zinc sulfate (ZnSO₄).

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a vacuum line connected to a cold trap.

-

Procedure:

-

Charge the flask with glycerol (e.g., 0.1 mol), urea (e.g., 0.11 mol, 1.1:1 molar ratio to glycerol), and ZnSO₄ catalyst (e.g., 5 wt% based on glycerol).

-

Heat the mixture to 140°C with continuous stirring.

-

Once the temperature is reached, reduce the pressure to evacuate the ammonia formed during the reaction.

-

Maintain the reaction for 4 hours.

-

After the reaction, cool the mixture to room temperature.

-

Dissolve the crude product in methanol and filter to remove the catalyst.

-

Remove the methanol from the filtrate by rotary evaporation.

-

Analyze the final product for conversion, yield, and selectivity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Protocol 2: Synthesis using Sodium Carbonate and Dimethyl Carbonate[6]

-

Materials: Glycerol, dimethyl carbonate (DMC), sodium carbonate (Na₂CO₃).

-

Apparatus: A three-necked flask equipped with a condenser, a temperature sensor, and a mechanical stirring system.

-

Procedure:

-

Introduce dimethyl carbonate (e.g., 0.5 mol), glycerol (e.g., 0.167 mol), and Na₂CO₃ (e.g., 5 x 10⁻⁴ mol) into the flask.

-

Heat the mixture to reflux (approximately 75°C) with stirring.

-

Maintain the reflux for 2 hours.

-

Monitor the conversion of glycerol using HPLC.

-

After the reaction is complete, cool the reaction medium.

-

Filter the mixture to remove the catalyst.

-

Distill the filtrate under atmospheric pressure to remove the excess dimethyl carbonate and the methanol byproduct.

-

The remaining product is glycerol carbonate.

-

Protocol 3: Synthesis using CuO/Al₂O₃ and Carbon Dioxide[13]

-

Materials: Glycerol, carbon dioxide (CO₂), CuO/Al₂O₃ catalyst, 2-cyanopyridine (dehydrating agent), dimethylformamide (DMF, solvent).

-

Apparatus: A high-pressure autoclave reactor equipped with a magnetic stirrer and a temperature controller.

-

Procedure:

-

Prepare the CuO/Al₂O₃ catalyst by the impregnation method, followed by calcination (e.g., at 700°C).

-

Add glycerol (e.g., 2.30 g), the prepared catalyst (e.g., 0.69 g), 2-cyanopyridine (e.g., 6.32 g), and DMF (e.g., 19.0 g) to the autoclave.

-

Seal the autoclave and purge with CO₂ several times.

-

Pressurize the reactor with CO₂ to the desired initial pressure (e.g., 4.0 MPa).

-

Heat the reactor to the reaction temperature (e.g., 150°C) with stirring.

-

Maintain the reaction for the desired time (e.g., 5 hours).

-

After the reaction, cool the autoclave to room temperature and slowly release the pressure.

-

Separate the solid catalyst by centrifugation or filtration.

-

Analyze the liquid product by GC to determine glycerol conversion and glycerol carbonate yield and selectivity.

-

Conclusion

The synthesis of this compound from glycerol offers a sustainable route to a valuable chemical. The choice of synthetic method depends on various factors, including the desired scale of production, cost considerations, and environmental impact. The reaction with urea provides a low-cost and non-toxic pathway, while transesterification with DMC offers high yields under mild conditions. Direct carbonylation with CO₂ is the most environmentally friendly route but faces challenges due to thermodynamic limitations. Further research into novel and more efficient catalysts, particularly for the direct carbonylation route, will be crucial for the industrial-scale production of glycerol carbonate and for advancing the principles of green chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Formation of glycerol carbonate from glycerol and urea catalysed by metal monoglycerolates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US6025504A - Method for preparing glycerol carbonate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. matec-conferences.org [matec-conferences.org]

- 11. Transformation of CO2 with Glycerol to Glycerol Carbonate over ETS-10 Zeolite-Based Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. CN104815683A - Catalyst for synthesis of glycerol carbonate from carbon dioxide and glycerol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of glycerol carbonate by direct carbonylation of glycerol with CO2 over solid catalysts derived from Zn/Al/La and Zn/Al/La/M (M = Li, Mg and Zr) hydrotalcites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. Transesterification of glycerol with dimethyl carbonate for the synthesis of glycerol carbonate over Mg/Zr/Sr mixed oxide base catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. The synthesis of glycerol carbonate from glycerol and CO2 over La2O2CO3–ZnO catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 4-(Hydroxymethyl)-1,3-dioxolan-2-one: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-1,3-dioxolan-2-one (CAS No. 931-40-8), a versatile building block with significant applications in the pharmaceutical and biomedical fields. This document details its commercial availability, provides insights into its synthesis and purification, outlines analytical characterization methods, and explores its use in the development of advanced drug delivery systems and regenerative medicine.

Commercial Availability and Suppliers

This compound, also known as glycerol (B35011) carbonate, is readily available from a variety of chemical suppliers, catering to both research and industrial scale requirements. Purity levels typically range from 90% to over 99%, with pricing varying accordingly. The compound is generally supplied as a clear, colorless to pale yellow liquid.

For researchers and drug development professionals, sourcing high-purity material is crucial for reproducible results. The following table summarizes a selection of suppliers and their typical product specifications. It is important to note that prices are subject to change and may vary based on quantity and supplier.

| Supplier | Product Name(s) | Purity | Price (USD/kg) |

| Sigma-Aldrich | This compound | ≥90% | Contact for pricing |

| ChemicalBook | 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 99% | $0.00 - $0.00 / KG (Price varies)[1] |

| Echemi | 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 98%, 99% | $10 - $16[2] |

| Hebei Yanxi Chemical Co., Ltd. | 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 99% | $1.00 - $20.00[1] |

| Carl ROTH | This compound | ≥90% | Contact for pricing |

| Dayang Chem (Hangzhou) Co., Ltd. | This compound | 95%, 99% | Contact for pricing[3] |

| Astech Ireland | This compound | min. 90% | €173.22 / 50g[4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The most common methods involve the carbonation of glycerol or the reaction of epichlorohydrin (B41342) with a carbonate source.

Synthesis from Glycerol and a Carbonate Source

A prevalent and environmentally friendly method for synthesizing this compound is the reaction of glycerol with a carbonate source, such as dimethyl carbonate (DMC). This transesterification reaction is typically catalyzed by a base.

Experimental Protocol: Synthesis from Glycerol and Dimethyl Carbonate

-

Materials: Glycerol, dimethyl carbonate (DMC), potassium carbonate (K₂CO₃), methanol (B129727).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine glycerol and a molar excess of dimethyl carbonate.

-

Add a catalytic amount of anhydrous potassium carbonate.

-

Heat the reaction mixture to reflux (typically around 90-120°C) with vigorous stirring. The reaction progress can be monitored by observing the production of methanol as a byproduct.

-

To drive the equilibrium towards the product, the methanol byproduct is continuously removed by distillation.

-

After the reaction is complete (as determined by techniques such as TLC or GC), cool the mixture to room temperature.

-

Neutralize the catalyst with a suitable acid (e.g., phosphoric acid) to a slightly acidic pH (around 5-6).[5]

-

Filter the mixture to remove the catalyst salts.

-

The excess dimethyl carbonate and any remaining methanol are removed by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Synthesis from Epichlorohydrin

An alternative synthesis route involves the reaction of epichlorohydrin with a bicarbonate salt, often under phase-transfer catalysis conditions.

Experimental Protocol: Synthesis from Epichlorohydrin

-

Materials: Epichlorohydrin, potassium hydrogen carbonate (KHCO₃), 18-crown-6 (B118740) (phase-transfer catalyst).

-

Procedure: [1]

-

A stirred mixture of potassium hydrogen carbonate, a catalytic amount of 18-crown-6, and epichlorohydrin is heated (e.g., at 80°C) for an extended period (e.g., 36 hours).[1]

-

After cooling, the potassium salts are removed by filtration.[1]

-

The organic layer is washed with water.[1]

-

The crude product is then purified by distillation under reduced pressure.[1]

-

Purification by Vacuum Distillation

Due to its high boiling point, this compound is purified by vacuum distillation to prevent decomposition at elevated temperatures.[6]

Experimental Protocol: Vacuum Distillation

-

Apparatus: A standard vacuum distillation setup including a round-bottom flask, a short-path distillation head (or a fractionating column for higher purity), a condenser, a receiving flask, a vacuum pump, and a manometer.

-

Procedure: [7]

-

Ensure all glassware is free of cracks or defects.[7]

-

Place the crude this compound in the distillation flask with a magnetic stir bar. Boiling chips are not effective under vacuum.[7]

-

Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[7]

-

Connect the apparatus to a vacuum trap and then to the vacuum pump.

-

Gradually reduce the pressure in the system.

-

Once the desired pressure is reached and stable, begin heating the distillation flask gently.

-

Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 137-140 °C at 0.5 mmHg).[1][3][8]

-

After the distillation is complete, cool the system to room temperature before slowly reintroducing air.

-

Analytical Characterization

Proper characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. A representative ¹H NMR spectrum is available in the literature.[9]

¹³C NMR: The carbon NMR spectrum is also a valuable tool for structural confirmation, showing distinct peaks for the carbonyl carbon, the two carbons of the dioxolane ring, and the hydroxymethyl carbon. Predicted ¹³C NMR data is available in online databases.[10]

Table of Typical NMR Data (Predicted)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~155 |

| -CH₂-O- (ring) | ~4.3-4.6 | ~66 |

| -CH-O- (ring) | ~4.8-5.0 | ~76 |

| -CH₂-OH | ~3.7-3.9 | ~62 |

| -OH | Variable | - |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for quality control in pharmaceutical applications.

Illustrative HPLC Method Parameters (to be developed and validated for specific applications)

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detector: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method Validation: A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[11]

Applications in Drug Development and Regenerative Medicine

The unique bifunctional nature of this compound, possessing both a hydroxyl group and a cyclic carbonate, makes it a valuable building block in the synthesis of various polymers for biomedical applications.

Biocompatible Polyurethanes for Drug Delivery and Tissue Engineering

This compound can be used as a monomer or a chain extender in the synthesis of biocompatible and biodegradable polyurethanes.[12] These polyurethanes are of great interest for a range of biomedical applications, including:

-

Controlled Drug Delivery: The polyurethane matrix can be designed to encapsulate therapeutic agents and release them in a controlled manner.[13]

-

Tissue Engineering Scaffolds: The biocompatible and biodegradable nature of these polyurethanes makes them suitable for creating scaffolds that support cell growth and tissue regeneration.[12][14][15] These scaffolds are designed to degrade over time, being replaced by new tissue.

Potential as a Linker in Antibody-Drug Conjugates (ADCs)

The chemistry of this compound suggests its potential use in the development of linkers for antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a critical role in the stability and efficacy of an ADC.

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate with significant potential in the fields of drug development and regenerative medicine. Its utility as a monomer for creating biocompatible and biodegradable polyurethanes for drug delivery and tissue engineering is well-established. Future research into its application as a component of novel linker technologies for antibody-drug conjugates could further expand its importance in the development of targeted cancer therapies. This guide provides a foundational resource for researchers and scientists looking to leverage the unique properties of this valuable compound.

References

- 1. 4-HYDROXYMETHYL-1,3-DIOXOLAN-2-ONE | 931-40-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. astechireland.ie [astechireland.ie]

- 5. JP4284802B2 - Process for producing 4-hydroxymethyl-1,3-dioxolan-2-one - Google Patents [patents.google.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-(ヒドロキシメチル)-1,3-ジオキソラン-2-オン | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

- 11. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biodegradable polyurethanes: synthesis and applications in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biomimetic Polyurethanes in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multifunctional polyurethane materials in regenerative medicine and tissue engineering [ouci.dntb.gov.ua]

- 16. njbio.com [njbio.com]

An In-depth Technical Guide to the Safe Handling of 4-(Hydroxymethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(Hydroxymethyl)-1,3-dioxolan-2-one (also known as Glycerol Carbonate), a versatile reagent increasingly utilized in pharmaceutical and chemical synthesis. Adherence to these protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₄ | [1][2] |

| Molecular Weight | 118.09 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow, clear, viscous liquid | [1][4] |

| Odor | No information available/mild | |

| Melting Point | Not available | |

| Boiling Point | 142.5 °C / 288.5 °F | |

| Flash Point | >110 °C (>230 °F) | [1][5] |

| Density | 1.4 g/mL at 25 °C | [4][5] |

| Solubility in Water | Soluble | [6] |

| Vapor Pressure | 0.93 Pa at 25 °C | [7] |

| Autoignition Temperature | 404 °C | [7] |

Toxicological Data

While generally considered to have low toxicity, it is essential to be aware of the available toxicological data.

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat (male/female) | Oral | > 5000 mg/kg bw | [7][8] |

| LD50 | Rabbit (male/female) | Dermal | > 3000 mg/kg bw | [7][8] |

| LC50 | Rat (male/female) | Inhalation | > 5.6 mg/L air | [7][8] |

| Skin Corrosion/Irritation | Not classified as an irritant | |||

| Serious Eye Damage/Irritation | Not classified as an irritant | |||

| Respiratory or Skin Sensitization | Not classified as a sensitizer | |||

| Germ Cell Mutagenicity | Not classified as mutagenic | |||

| Carcinogenicity | Not classified as carcinogenic | |||

| Reproductive Toxicity | Not classified as a reproductive toxicant |

Exposure Limits

The following table outlines the derived no-effect level (DNEL) and predicted no-effect concentration (PNEC) for this compound, providing guidance for occupational and environmental exposure.

| Exposure Scenario | Route | Value | Source(s) |

| DNEL (Worker) | Inhalation (long-term, systemic effects) | 41.75 mg/m³ | [9] |

| PNEC (Freshwater) | 1.04 mg/L | [9] | |

| PNEC (Marine water) | 0.104 mg/L | [9] | |

| PNEC (Sewage treatment plant) | 1000 mg/L | [9] | |

| PNEC (Freshwater sediment) | 4.06 mg/kg | [9] | |

| PNEC (Marine sediment) | 0.406 mg/kg | [9] | |

| PNEC (Soil) | 0.2 mg/kg | [9] |

Experimental Protocols

The following sections detail standardized procedures for the safe handling and emergency management of this compound in a laboratory setting.

Standard Handling Procedure

This workflow outlines the routine steps for handling the chemical to minimize exposure and risk.

Caption: Standard laboratory workflow for handling this compound.

Chemical Spill Response Protocol

In the event of a spill, a structured and calm response is critical to prevent escalation. The following diagram illustrates the appropriate steps for managing a small-scale spill of this compound. For large spills, evacuate the area and contact emergency services.

Caption: Emergency response workflow for a chemical spill.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an accidental exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation persists.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8]

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from strong oxidizing agents. The recommended storage temperature is 15–25 °C.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be suitable for incineration at a licensed chemical destruction plant.[8] Do not allow the chemical to enter drains.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.[9]

-

Respiratory Protection: If working in an area with poor ventilation or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[9]

This guide is intended to provide comprehensive safety information. Always consult the most recent Safety Data Sheet (SDS) for this compound from your supplier before use and adhere to all institutional safety protocols.

References

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (R)-4-(Hydroxymethyl)-1,3-dioxolan-2-one | C4H6O4 | CID 11819074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. , Products, Manufacturers, Suppliers and Exporters - BOSS CHEMICAL [bosschemical.com]

- 5. This compound 931-40-8 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(Hydroxymethyl)-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Hydroxymethyl)-1,3-dioxolan-2-one, commonly known as glycerol (B35011) carbonate, is a versatile, biodegradable, and non-toxic compound with a wide range of applications in the chemical and pharmaceutical industries. A thorough understanding of its thermal stability and decomposition behavior is paramount for its safe handling, storage, and application in various processes, particularly in drug formulation and synthesis where thermal stress is a common factor. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties of glycerol carbonate, including its decomposition pathways, available thermal analysis data, and detailed experimental protocols for its characterization.

Thermal Stability of this compound

This compound exhibits good thermal stability, with decomposition initiating at elevated temperatures. Studies on derivatives of glycerol carbonate suggest an initial decomposition temperature of around 200°C[1]. Experimental data on glycerol carbonate synthesized from glycerin and calcium carbonate indicates a noticeable weight loss commencing at 170°C, with the primary decomposition phase occurring between 200°C and 245°C.

The thermal stability is a critical parameter for its use as a solvent, excipient, or intermediate in chemical synthesis, especially in processes requiring heating. The data suggests that for most applications at or near ambient temperatures, the compound is stable. However, prolonged exposure to temperatures approaching 200°C will likely lead to degradation.

Thermal Decomposition Pathways

Theoretical and computational studies have elucidated the primary decomposition pathways of this compound. The decomposition can proceed through several routes, with the most favored pathway, both thermodynamically and kinetically, being the decarboxylation to form 3-hydroxypropanal (B37111) and carbon dioxide.

Other potential, though less favored, decomposition pathways include the formation of glycidol (B123203) and carbon dioxide, and a dehydration reaction to yield 4-methylene-1,3-dioxolan-2-one.

Primary Decomposition Products

The major decomposition products identified through theoretical calculations are:

-

3-Hydroxypropanal

-

Carbon Dioxide (CO2)

Minor or alternative decomposition products may include:

-

Glycidol

-

4-methylene-1,3-dioxolan-2-one

The prevalence of each decomposition pathway is dependent on the specific conditions, such as temperature and the presence of catalysts.

Quantitative Thermal Analysis Data

The following tables summarize the available quantitative data on the thermal decomposition of this compound and its derivatives. It is important to note that specific experimental data for the pure compound is limited in the public domain.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Source/Comment |

| Initial Decomposition Temperature | ~170°C (noticeable weight loss) | Experimental data on synthesized glycerol carbonate. |

| Major Decomposition Range | 200°C - 245°C | Experimental data on synthesized glycerol carbonate. |

| Initial Decomposition Temperature (Derivatives) | As high as 200°C | Study on various glycerol carbonate derivatives[1]. |

Table 2: Theoretical Kinetic Parameters for Decomposition Pathways

| Decomposition Pathway | Product(s) | Activation Energy (ΔE) | Source/Comment |

| Pathway 1 (TS1) | 3-Hydroxypropanal + CO2 | Most favored (lowest activation energy) | Theoretical study; this pathway is both the thermodynamic and kinetic product. |

| Pathway 2 (TS2a/TS2b) | Glycidol + CO2 | ΔE is 6.2 - 7.4 kcal/mol higher than Pathway 1 | Theoretical study. |

| Pathway 3 (TS3) | 4-methylene-1,3-dioxolan-2-one + H2O | Less favored than Pathway 1 | Theoretical study. |

Experimental Protocols

The following are detailed, generalized protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound. These are based on best practices for the analysis of polar organic liquids and polyhydroxy compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound sample

-

Inert purge gas (e.g., Nitrogen, Argon) of high purity

-

Alumina or platinum crucibles (70-100 µL)

Procedure:

-

Sample Preparation:

-

Ensure the sample is homogenous.

-

Tare a clean, empty TGA crucible on a microbalance.

-

Using a micropipette, accurately dispense 5-10 mg of the liquid this compound into the crucible. Record the exact weight.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible (if required by the instrument) into the TGA furnace.

-

Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

-

Program the temperature profile:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 500°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition:

-

Initiate the experiment and record the sample weight as a function of temperature.

-

The instrument software will generate a TGA curve (Weight % vs. Temperature) and a derivative thermogravimetric (DTG) curve (Rate of Weight Loss vs. Temperature).

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Identify the peak decomposition temperature(s) from the DTG curve.

-

Calculate the percentage weight loss for each decomposition step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

This compound sample

-

Aluminum or hermetically sealed DSC pans and lids

-

Inert purge gas (e.g., Nitrogen, Argon) of high purity

Procedure:

-

Sample Preparation:

-

Tare an empty DSC pan and lid.

-

Dispense 5-10 mg of the liquid sample into the pan.

-

Hermetically seal the pan to prevent volatilization.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

-

Program the temperature profile (a heat-cool-heat cycle is recommended to erase thermal history):

-

First Heating Scan: Equilibrate at -90°C, then heat from -90°C to 50°C at 10°C/min.

-

Cooling Scan: Cool from 50°C to -90°C at 10°C/min.

-

Second Heating Scan: Heat from -90°C to 50°C at 10°C/min.

-

-

-

Data Acquisition:

-

Initiate the experiment and record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Analyze the data from the second heating scan.

-

Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

-

Identify any endothermic peaks, which would correspond to the melting point (Tm), and determine the peak temperature and enthalpy of fusion.

-

Visualization of Pathways and Workflows

Thermal Decomposition Pathways of this compound

Experimental Workflow for Thermogravimetric Analysis (TGA)

Conclusion

This compound is a thermally stable compound under typical storage and handling conditions, with decomposition generally occurring at temperatures above 170°C. The primary decomposition mechanism involves decarboxylation to yield 3-hydroxypropanal and carbon dioxide. While specific quantitative TGA and DSC data for the pure compound are not extensively available, the provided information from related studies and theoretical calculations offers a solid foundation for understanding its thermal behavior. The detailed experimental protocols presented herein provide a robust framework for researchers to conduct their own thermal analyses, ensuring safe and effective use of this important chemical in their work. Further experimental studies are encouraged to populate the public domain with more precise quantitative data on the thermal properties of pure this compound.

References

An In-Depth Technical Guide to the Discovery and History of 4-(Hydroxymethyl)-1,3-dioxolan-2-one (Glycerol Carbonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract